

Introduction: The Structural Significance of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Isothiazol-3-ylmethanol*

CAS No.: 89033-17-0

Cat. No.: B1602821

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Isothiazol-3-ylmethanol, with the molecular formula C_4H_5NOS and a molecular weight of 115.15 g/mol, belongs to the isothiazole family of heterocyclic compounds.[1] The isothiazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The precise characterization of its derivatives is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). Spectroscopic techniques provide the definitive "fingerprint" of the molecule, confirming its identity and purity. This guide explains the causality behind the observed spectral features, grounding the data in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The analysis of both 1H (proton) and ^{13}C (carbon-13) spectra provides an unambiguous map of the molecular structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of **Isothiazol-3-ylmethanol** are numbered as shown below.

Caption: Atom numbering for **Isothiazol-3-ylmethanol**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Isothiazol-3-ylmethanol** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the hydroxyl proton, allowing it to be observed more clearly.[2]
- **Referencing:** Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[3]
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[4]
- **Data Acquisition:** Obtain a high-resolution spectrum with an adequate number of scans to achieve a good signal-to-noise ratio.

Data and Interpretation

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~8.7	Doublet	~2.0	H5
2	~7.3	Doublet	~2.0	H4
3	~4.8	Singlet	-	CH ₂ (C6)
4	~3.5 (variable)	Broad Singlet	-	OH (O7)

- Expertise & Causality:
 - Ring Protons (H4, H5): The two protons on the isothiazole ring appear as distinct doublets. H5 is significantly downfield (~8.7 ppm) due to the anisotropic effect of the C=N bond and the electron-withdrawing nature of the adjacent sulfur atom. H4 appears more upfield (~7.3 ppm) and shows a small coupling constant ($J \approx 2.0$ Hz), characteristic of a four-bond coupling (${}^4J_{HH}$) across the heteroaromatic ring system.
 - Methylene Protons (C6-H₂): The two protons of the methanol group appear as a sharp singlet at ~4.8 ppm. Their equivalence and lack of coupling to adjacent protons result in a singlet. The downfield shift is caused by the proximity to the electronegative oxygen atom and the aromatic ring.
 - Hydroxyl Proton (O7-H): The hydroxyl proton signal is a broad singlet with a variable chemical shift. Its broadness and variability are due to chemical exchange with trace amounts of water in the solvent and hydrogen bonding. In very dry DMSO-d₆, this proton might appear as a triplet if it couples to the adjacent CH₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, proximity to heteroatoms).

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a higher concentration (20-50 mg) is often beneficial.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.^[5]
- Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. An acquisition time of 1-2 hours may be necessary due to the low natural abundance of ¹³C.

Data and Interpretation

Signal	Chemical Shift (δ , ppm)	Assignment
1	~168	C3
2	~155	C5
3	~122	C4
4	~60	C6 (CH ₂)

- Expertise & Causality:
 - Ring Carbons (C3, C4, C5): The carbon atoms of the isothiazole ring are all sp^2 hybridized and appear in the aromatic region. C3 (~168 ppm) is the most downfield carbon as it is bonded to two electronegative atoms (nitrogen and the C6-O group). C5 (~155 ppm) is also significantly downfield due to its position between the nitrogen and sulfur atoms. C4 (~122 ppm) is the most shielded of the ring carbons, appearing at the most upfield position. These assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.[6]
 - Methylene Carbon (C6): The sp^3 hybridized carbon of the methanol group appears significantly upfield at ~60 ppm, a typical region for a carbon atom attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first, followed by the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Data and Interpretation

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~3300-3200	Strong, Broad	O-H stretch	Alcohol (-OH)
~3100-3050	Medium, Sharp	C-H stretch	Aromatic (=C-H)
~2950-2850	Medium, Sharp	C-H stretch	Aliphatic (-CH ₂)
~1620-1580	Medium	C=N stretch	Isothiazole ring
~1450-1400	Medium	C=C stretch	Isothiazole ring
~1050-1000	Strong	C-O stretch	Primary alcohol

- Expertise & Causality:
 - O-H Stretch: The most prominent feature is the strong, broad absorption band in the 3300-3200 cm^{-1} region, which is the hallmark of an alcohol's O-H stretching vibration.[7][8] The broadness is a direct result of intermolecular hydrogen bonding in the solid state.
 - C-H Stretches: Two distinct regions for C-H stretching are observed. The peaks just above 3000 cm^{-1} are characteristic of C-H bonds on an aromatic ring, while the peaks just below 3000 cm^{-1} correspond to the C-H bonds of the aliphatic methylene group.[7]
 - Fingerprint Region (<1600 cm^{-1}): The absorptions for C=N and C=C stretching within the isothiazole ring appear in this region. The strong band around 1020 cm^{-1} is characteristic of the C-O single bond stretch of the primary alcohol group. This complex region is unique to the molecule and serves as a definitive "fingerprint."

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

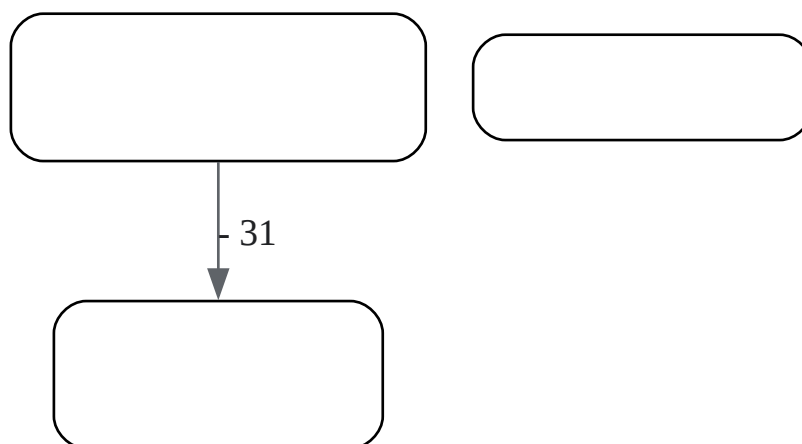
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).^{[9][10]}
- **Ionization:** Electron Impact (EI) is a common ionization technique for GC-MS, which causes extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a "softer" technique, often leaving the molecular ion intact.^[11]
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z .

Data and Interpretation

- **Molecular Ion (M^+):** The molecular weight of **Isothiazol-3-ylmethanol** is 115.15. In an EI spectrum, the molecular ion peak is expected at $m/z = 115$.^[1] The presence of a smaller peak at $m/z = 117$ (the $M+2$ peak) is expected due to the natural abundance of the ^{34}S isotope.
- **Key Fragmentation Pattern:** The structure of a molecule dictates how it breaks apart. A logical fragmentation pathway for **Isothiazol-3-ylmethanol** is the loss of the hydroxyl group followed by the loss of the entire side chain.



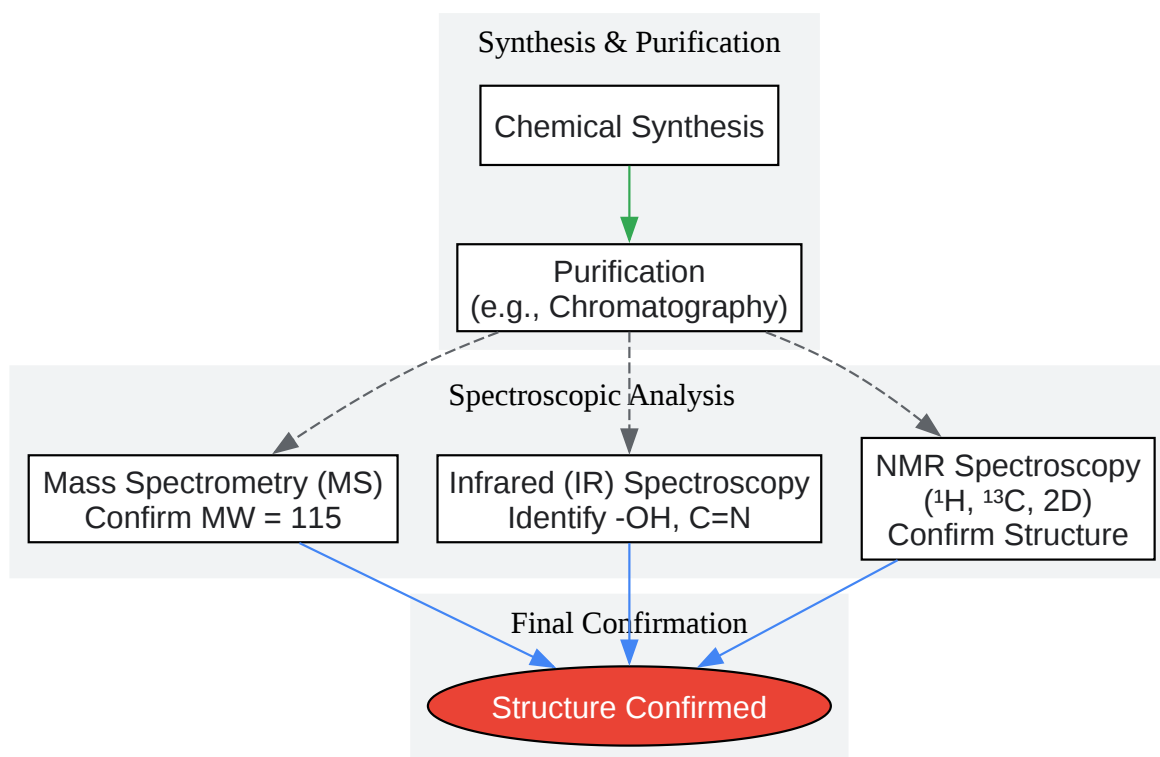
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Caption: Plausible fragmentation pathway in EI-MS.

- **Expertise & Causality:** The most likely initial fragmentation is the cleavage of the C3-C6 bond (a benzylic-type cleavage), which is relatively weak. This would result in the loss of a neutral CH₂OH radical (mass = 31 amu), leading to a prominent fragment ion at m/z = 84. This fragment corresponds to the stable isothiazole cation. Further fragmentation of the ring could also occur.

Integrated Workflow for Spectroscopic Analysis

A robust analytical workflow ensures comprehensive and reliable characterization of a chemical entity like **Isothiazol-3-ylmethanol**.



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Caption: General workflow for chemical synthesis and characterization.

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- To cite this document: BenchChem. [Introduction: The Structural Significance of Isothiazol-3-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602821/docs#introduction-the-structural-significance-of-isothiazol-3-ylmethanol\]](https://www.benchchem.com/product/b1602821/docs#introduction-the-structural-significance-of-isothiazol-3-ylmethanol)

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